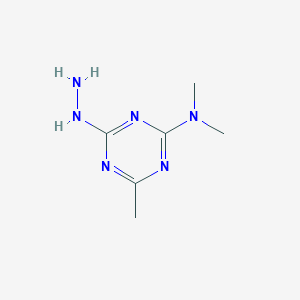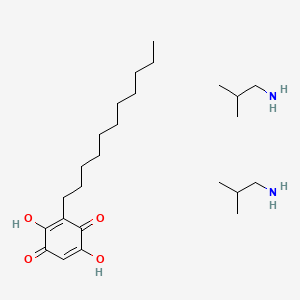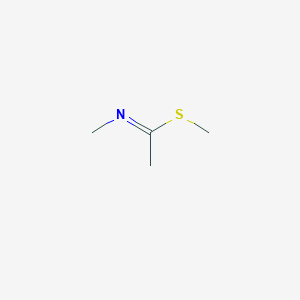
N~2~-Formyl-L-serinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Formyl-L-serinamide is a chemical compound that belongs to the class of formylated amino acids It is derived from L-serine, an amino acid that plays a crucial role in various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Formyl-L-serinamide typically involves the N-formylation of L-serinamide. This can be achieved through various methods, including the use of formic acid and catalysts. One common approach is the reaction of L-serinamide with formic acid in the presence of a catalyst such as sulfuric acid or a metal-based catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of N2-Formyl-L-serinamide may involve large-scale N-formylation processes using efficient and recyclable catalysts. These processes are designed to be cost-effective and environmentally friendly, often utilizing green chemistry principles such as solvent-free conditions or the use of eco-friendly solvents like water or ionic liquids .
Chemical Reactions Analysis
Types of Reactions: N2-Formyl-L-serinamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The formyl group can be reduced to an alcohol group.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N~2~-Formyl-L-serinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in peptide synthesis.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving formyl groups.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N2-Formyl-L-serinamide involves its interaction with specific molecular targets, such as enzymes that recognize formyl groups. The formyl group can act as a reactive site for enzymatic reactions, leading to the formation of various products. The pathways involved may include formylation, de-formylation, and other modifications that affect the biological activity of the compound .
Comparison with Similar Compounds
N~2~-Formyl-L-serinamide can be compared with other formylated amino acids and formamides. Similar compounds include:
N~2~-Formyl-L-ornithine: Another formylated amino acid with similar properties.
Formamide: A simpler formylated compound used in various chemical reactions.
N~2~-Formyl-L-lysine: A formylated amino acid with applications in peptide synthesis.
Uniqueness: Its ability to undergo diverse chemical reactions and its role as an intermediate in complex syntheses make it a valuable compound in both research and industry .
Properties
CAS No. |
59867-87-7 |
|---|---|
Molecular Formula |
C4H8N2O3 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
(2S)-2-formamido-3-hydroxypropanamide |
InChI |
InChI=1S/C4H8N2O3/c5-4(9)3(1-7)6-2-8/h2-3,7H,1H2,(H2,5,9)(H,6,8)/t3-/m0/s1 |
InChI Key |
HDVVKVPLJFERLU-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](C(=O)N)NC=O)O |
Canonical SMILES |
C(C(C(=O)N)NC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine](/img/structure/B14597003.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)
![4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14597016.png)


![3,4-Dichloro-9-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14597029.png)
![(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinoline-4(1H)-carbonitrile](/img/structure/B14597036.png)

stannane](/img/structure/B14597048.png)

![4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B14597062.png)
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one](/img/structure/B14597067.png)
![N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine](/img/structure/B14597073.png)
![N-[1-(4-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14597084.png)
